[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium

Catalog No.
S1799974
CAS No.
192139-92-7
M.F
C₃₁H₃₅ClN₂O₂RuS
M. Wt
636.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfon...

CAS Number

192139-92-7

Product Name

[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium

Molecular Formula

C₃₁H₃₅ClN₂O₂RuS

Molecular Weight

636.21

Synonyms

[R-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium; [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-

Description

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium.

The compound [(R,R)-2-Amino-1,2-diphenylethyl][(4-tolyl)sulfonyl]amido(chloro)(η6-p-cymene)ruthenium is a coordination complex featuring ruthenium as the central metal atom. This compound is characterized by its unique ligand structure, which includes a chiral amine and a sulfonamide group. The combination of these functional groups with ruthenium allows for potential applications in catalysis and medicinal chemistry, particularly in the development of new therapeutic agents.

The mechanism of action of this catalyst involves the activation of hydrogen molecules and their subsequent transfer to the substrate molecule. The presence of the chiral Ts-DPEN ligand creates a specific binding pocket for the substrate molecule, allowing for selective hydrogenation on the desired side []. However, detailed mechanistic studies on this specific complex are not available in the public domain.

This complex molecule, (η6-p-cymene)ruthenium, finds application in scientific research as a catalyst for specific types of chemical reactions. Here's a breakdown of its use:

Enantioselective Hydrogenation

This ruthenium complex functions as a catalyst in the enantioselective hydrogenation of quinolines. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds with various applications in the pharmaceutical industry. Enantioselective hydrogenation refers to a reaction where a molecule containing a double bond is converted to a single bond, with the addition of hydrogen atoms, while favoring the formation of one specific mirror image (enantiomer) over the other.

The chemical reactivity of this compound largely revolves around the ruthenium center, which can participate in various coordination and redox reactions. It can act as a catalyst in organic transformations, including:

  • Hydrogenation reactions: The ruthenium complex can facilitate the addition of hydrogen to unsaturated organic compounds.
  • Cross-coupling reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, which are essential in synthesizing complex organic molecules.
  • Oxidative addition and reductive elimination: These fundamental processes enable the activation of small molecules like halogens or hydrides.

The biological activity of [(R,R)-2-Amino-1,2-diphenylethyl][(4-tolyl)sulfonyl]amido(chloro)(η6-p-cymene)ruthenium has been explored through various studies. Compounds containing ruthenium have shown:

  • Anticancer properties: Certain ruthenium complexes exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
  • Antibacterial activity: Some studies suggest that similar complexes can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Enzyme inhibition: The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

The synthesis of this compound typically involves:

  • Preparation of the Ruthenium Complex: Ruthenium precursors are reacted with appropriate ligands in a controlled environment (usually under inert atmosphere conditions) to form the desired complex.
  • Ligand Modification: Chiral amines and sulfonamides are introduced through coupling reactions or nucleophilic substitutions.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired ruthenium complex from by-products.

Interaction studies focus on how this compound interacts with biological targets:

  • Binding Affinity: Research often employs techniques like surface plasmon resonance or isothermal titration calorimetry to assess how well the compound binds to proteins or enzymes.
  • Mechanistic Studies: Understanding how the compound affects biological pathways can provide insights into its therapeutic potential.

Similar Compounds

Several compounds share structural features or biological activities with [(R,R)-2-Amino-1,2-diphenylethyl][(4-tolyl)sulfonyl]amido(chloro)(η6-p-cymene)ruthenium, including:

  • Ruthenium(II) Complexes with Phosphine Ligands: Known for their catalytic properties in hydrogenation and cross-coupling reactions.
  • Cisplatin and Its Analogues: Metal-based drugs that exhibit anticancer activity through DNA interaction mechanisms.
  • Other Ruthenium-Sulfonamide Complexes: These compounds may have similar biological activities but differ in their ligand structures.

Comparison Table

Compound NameMetal CenterLigandsBiological Activity
[(R,R)-2-Amino-1,2-diphenylethyl][(4-tolyl)sulfonyl]amido(chloro)(η6-p-cymene)rutheniumRutheniumChiral amine, sulfonamideAnticancer, antibacterialCatalysis, pharmaceuticals
CisplatinPlatinumChloride, ammoniaAnticancerChemotherapy
Ruthenium(II) Phosphine ComplexesRutheniumPhosphinesVariesCatalysis
Ruthenium-Sulfonamide ComplexesRutheniumSulfonamide ligandsVariesDrug development

This comparison highlights the unique aspects of the compound while situating it within a broader context of metal-based therapeutics and catalysts.

Dates

Modify: 2023-08-15

Explore Compound Types